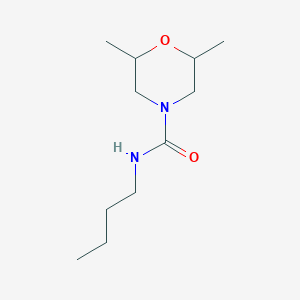![molecular formula C12H16FN3O3S B4421868 2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421868.png)
2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide" involves multiple steps, including the use of sulfonamide and piperazine derivatives. The synthesis process is characterized by its complexity, requiring precise conditions for optimal yield and purity. For instance, the preparation of sulfonamides and their alkylated piperazine derivatives demonstrates the intricate methods involved in generating such compounds, which are then screened for various biological activities (Khan et al., 2019).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds have been elucidated using various spectroscopic techniques, including NMR, IR, and sometimes X-ray crystallography. These studies provide insights into the compound's molecular geometry, electronic configuration, and the nature of its functional groups, contributing to a deeper understanding of its chemical behavior and reactivity (Berredjem et al., 2010).
Chemical Reactions and Properties
Compounds similar to "this compound" exhibit a range of chemical reactivities, including nucleophilic substitution reactions and interactions with various biological targets. Their sulfonyl and piperazine groups play critical roles in these reactions, affecting the compound's overall bioactivity and potential applications in fields such as antimicrobial and anticancer research (Qi, 2014).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to interact with carbonic anhydrase 2 , an enzyme that plays a crucial role in maintaining acid-base balance in the body.
Mode of Action
Benzenesulfonamides, the class of compounds it belongs to, are known to inhibit carbonic anhydrase 2 . This inhibition can lead to a decrease in the production of bicarbonate ions and hydrogen ions, which are essential for many physiological processes.
Biochemical Pathways
As a benzenesulfonamide, it may affect the carbonic anhydrase pathway . The inhibition of carbonic anhydrase 2 can disrupt the balance of bicarbonate and hydrogen ions in the body, affecting various physiological processes.
Result of Action
As a benzenesulfonamide, it may lead to a decrease in the production of bicarbonate ions and hydrogen ions, disrupting various physiological processes .
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVFOVTWCOMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(methylsulfonyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4421813.png)
![N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)
![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B4421844.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4421846.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421855.png)


![N-(4-methoxy-2-methylphenyl)-3-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4421897.png)
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)